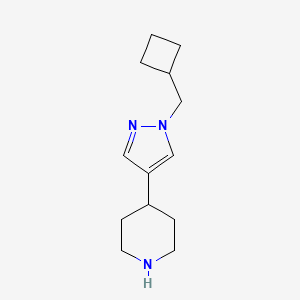
4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
描述
4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is a unique organic compound. It's composed of a piperidine core bonded to a pyrazole ring, further modified by a cyclobutylmethyl group. This structural arrangement lends itself to a range of biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine typically involves a multi-step process:
Formation of Pyrazole: : Starting with cyclobutylmethyl ketone, the key intermediate is synthesized through condensation reactions.
Piperidine Attachment: : The pyrazole derivative undergoes nucleophilic substitution with piperidine under controlled conditions, often in a polar solvent.
Industrial Production Methods
For industrial-scale production, streamlined processes and optimized conditions are employed to ensure high yield and purity:
Optimized Reagents: : Use of high-purity starting materials.
Controlled Environment: : Reactions carried out in stainless steel reactors to maintain consistency.
Catalysts: : Employing specific catalysts to accelerate the reaction and increase yield.
化学反应分析
4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various oxidative derivatives, often using reagents like potassium permanganate.
Reduction: : Hydrogenation reactions, typically using palladium catalysts, lead to reduced forms.
Substitution: : This compound participates in nucleophilic substitution reactions, facilitated by reagents like alkyl halides or acids.
Major products from these reactions include:
Oxidized pyrazole derivatives
Reduced piperidine derivatives
Various substituted compounds with altered functional groups.
科学研究应用
Chemistry
Used as a building block for the synthesis of more complex molecules, particularly in drug discovery and development.
Biology
In biological research, it's utilized to study enzyme interactions, cellular pathways, and receptor binding due to its unique structural properties.
Medicine
Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry
Applied in material sciences for developing new polymers and in agrochemical research for creating novel pesticides.
作用机制
4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine exerts its effects by interacting with specific molecular targets. It binds to enzymes or receptors, modulating their activity:
Molecular Targets: : Key enzymes, receptors in the central nervous system, and specific cellular pathways.
Pathways: : Influences signal transduction pathways, altering cellular responses.
相似化合物的比较
When compared to similar compounds, 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine stands out due to its unique structural components. Here are a few similar compounds:
4-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine: : Similar but with a cyclopropylmethyl group.
4-(1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)piperidine: : Contains a cyclopentylmethyl group instead.
1-(Cyclobutylmethyl)-4-(2,3-dihydro-1H-inden-4-yl)piperidine: : Features an indene group.
Its uniqueness is evident in its biological activity and the range of applications in various fields of research and industry. This compound's structural diversity allows for versatile interactions and applications, making it a valuable subject of study.
属性
IUPAC Name |
4-[1-(cyclobutylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-11(3-1)9-16-10-13(8-15-16)12-4-6-14-7-5-12/h8,10-12,14H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBGLLUMPSDFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


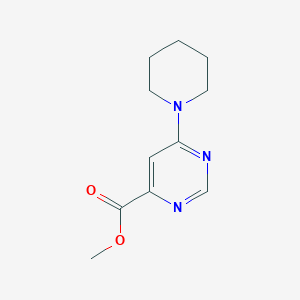
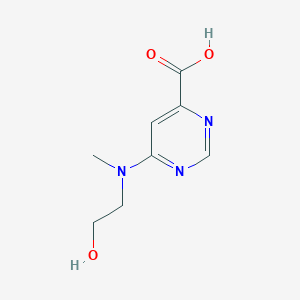
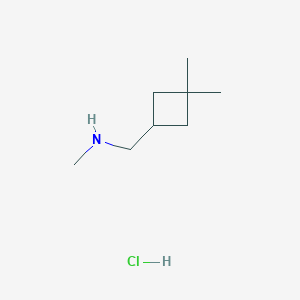
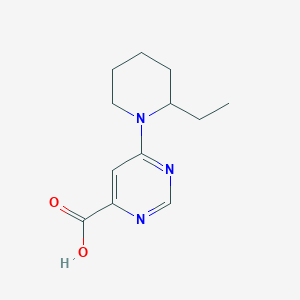
![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)
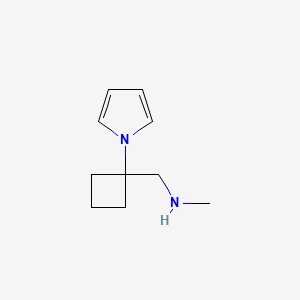
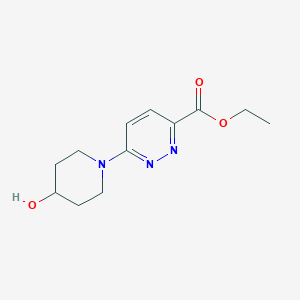
![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)
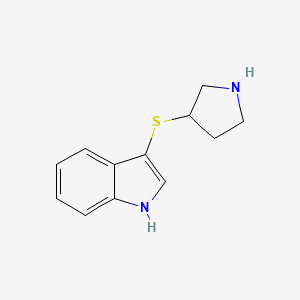
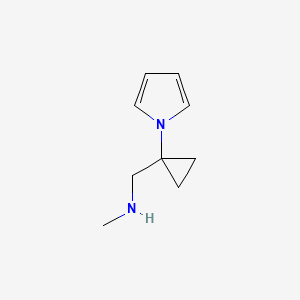
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
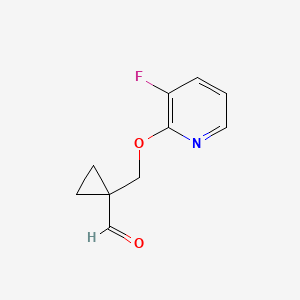
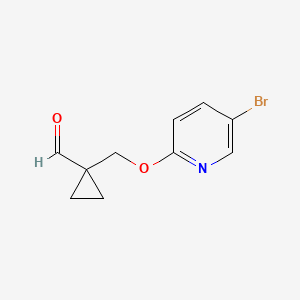
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
